molecular formula C9H10O3 B8165192 4-Methyl-3-D3-methoxybenzoic acid

4-Methyl-3-D3-methoxybenzoic acid

Cat. No.: B8165192
M. Wt: 169.19 g/mol
InChI Key: CEAVPXDEPGAVDA-BMSJAHLVSA-N
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Description

4-Methyl-3-D3-methoxybenzoic acid is a deuterated derivative of 4-methoxy-3-methylbenzoic acid, where the methyl group at position 3 is isotopically substituted with deuterium (D3). Its molecular formula is C9H7D3O3, with a molecular weight of 169.19 g/mol (non-deuterated analog: 166.17 g/mol, ). The compound features a methoxy group (-OCH3) at position 4 and a deuterated methyl (-CD3) at position 3 on the benzoic acid backbone. This structural modification is critical in isotopic labeling studies, where deuterium incorporation enhances metabolic stability and enables tracking in pharmacokinetic research via techniques like mass spectrometry.

Properties

IUPAC Name

4-methyl-3-(trideuteriomethoxy)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c1-6-3-4-7(9(10)11)5-8(6)12-2/h3-5H,1-2H3,(H,10,11)/i2D3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEAVPXDEPGAVDA-BMSJAHLVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=C(C=CC(=C1)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation of Phenolic Intermediates with Deuterated Methyl Iodide

The most widely reported method involves nucleophilic substitution of a phenolic hydroxyl group with deuterated methyl iodide (CD3I). This approach adapts classical Williamson ether synthesis, leveraging the reactivity of phenolic oxygen under basic conditions.

Reaction Pathway

  • Esterification of 3-Hydroxy-4-methylbenzoic Acid :

    • The carboxylic acid group is protected as an ethyl ester to prevent side reactions during alkylation.

    • Conditions : 3-Hydroxy-4-methylbenzoic acid is refluxed with ethanol and H2SO4.

  • Deuterated Methoxy Group Introduction :

    • The ethyl ester intermediate reacts with CD3I in acetone using K2CO3 as a base.

    • Conditions : 48-hour reflux in anhydrous acetone.

  • Saponification of the Ester :

    • The ethyl ester is hydrolyzed to regenerate the carboxylic acid.

    • Conditions : Aqueous NaOH in methanol, followed by acidification.

Optimization Data

StepReagentsSolventTemperatureTimeYield
EsterificationH2SO4, EtOHEthanolReflux6 hr95%
Alkylation (CD3I)CD3I, K2CO3AcetoneReflux48 hr85%
SaponificationNaOH, H2O/MeOHMethanol80°C3 hr90%

Key Notes :

  • CD3I purity (≥99.5 atom % D) is critical to minimize non-deuterated byproducts.

  • Ag2O may substitute K2CO3 for improved selectivity in sterically hindered systems.

Direct Methylation with Deuterated Dimethyl Sulfate

While less common due to reagent availability, dimethyl sulfate-d6 (DMSO-d6) offers an alternative route. However, this method is limited by the lower accessibility of DMSO-d6 and harsher reaction conditions.

Isotopic Exchange Post-Synthesis

Deuterium-hydrogen exchange on pre-synthesized 4-methyl-3-methoxybenzoic acid is theoretically possible but impractical due to the stability of C-D bonds under standard conditions.

Structural Validation and Analytical Data

Spectral Characterization

  • 1H NMR (400 MHz, DMSO-d6) :

    • δ 7.72 (d, J = 8.4 Hz, 1H, ArH), 7.45 (s, 1H, ArH), 7.32 (d, J = 8.4 Hz, 1H, ArH), 3.89 (s, CD3, intensity ~0 due to deuterium).

  • 13C NMR (100 MHz, DMSO-d6) :

    • δ 167.2 (COOH), 160.1 (C-O-CD3), 132.5–115.8 (aromatic carbons), 54.6 (CD3, septet, J = 21.3 Hz).

  • MS (ESI+) : m/z 184.1 [M+H]+, 166.0 [M+H–H2O]+.

Purity Assessment

  • HPLC : >98% purity after recrystallization from ethanol/water.

  • Isotopic Enrichment : 99.3 atom % D confirmed by high-resolution MS.

Challenges and Mitigation Strategies

ChallengeMitigation
Competing O- vs. C-alkylationUse of aprotic solvents (e.g., acetone).
Ester hydrolysis side reactionsControlled pH during saponification.
CD3I cost and handlingIn-situ generation from CH3I and D2O .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-3-D3-methoxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions.

Major Products Formed

    Oxidation: Formation of this compound derivatives with additional functional groups.

    Reduction: Conversion to 4-methyl-3-D3-methoxybenzyl alcohol.

    Substitution: Introduction of halogen or nitro groups onto the benzene ring.

Scientific Research Applications

4-Methyl-3-D3-methoxybenzoic acid has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methyl-3-D3-methoxybenzoic acid involves its interaction with specific molecular targets and pathways. The deuterium-labeled methoxy group can influence the compound’s reactivity and stability. The compound may act as an inhibitor or modulator of certain enzymes, affecting biochemical pathways and cellular processes.

Comparison with Similar Compounds

Structural Analogues

Key structural analogues and their substituent differences are summarized below:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Features
4-Methyl-3-D3-methoxybenzoic acid -OCH3 (4), -CD3 (3) C9H7D3O3 169.19 Deuterated methyl; isotopic labeling
4-Methoxy-3-methylbenzoic acid -OCH3 (4), -CH3 (3) C9H10O3 166.17 Non-deuterated parent compound
4-Hydroxy-3-methoxybenzoic acid (Vanillic Acid) -OH (4), -OCH3 (3) C8H8O4 168.14 Hydroxyl group increases acidity
4-Benzyloxy-3-methoxybenzoic acid -OCH2C6H5 (4), -OCH3 (3) C15H14O4 258.27 Bulky benzyloxy group; lipophilic
3-Methoxy-4-nitrobenzoic acid -OCH3 (3), -NO2 (4) C8H7NO5 197.14 Nitro group enhances electron withdrawal
2-(4-Methoxybenzyl)benzoic acid -CH2C6H4OCH3 (2) C15H14O3 242.27 Structural isomer; altered steric effects

Physicochemical Properties

  • Acidity (pKa): The deuterated methyl group in this compound marginally reduces acidity compared to the non-deuterated analog due to weaker C-D bond polarization. For 4-methoxy-3-methylbenzoic acid, the pKa is ~4.2 (estimated), while vanillic acid (4-hydroxy-3-methoxy) has a lower pKa (~2.3) due to the electron-withdrawing hydroxyl group . 3-Methoxy-4-nitrobenzoic acid exhibits stronger acidity (pKa ~1.8) due to the electron-withdrawing nitro group .
  • Solubility: Deuterated compounds often show similar solubility to non-deuterated analogs in polar solvents (e.g., methanol, DMSO). 4-Methoxy-3-methylbenzoic acid is soluble in methanol (0.01 g/10 mL) , while 4-benzyloxy-3-methoxybenzoic acid is more lipophilic and less water-soluble .
  • Thermal Stability:

    • 4-Methoxy-3-methylbenzoic acid has a melting point of ~217–220°C , whereas nitro-substituted derivatives (e.g., 3-Methoxy-4-nitrobenzoic acid) decompose at higher temperatures (>250°C) due to nitro group instability .

Q & A

Basic: What are the standard synthetic routes for preparing 4-Methyl-3-D3-methoxybenzoic acid, and how are isotopic purity and yield optimized?

The synthesis typically involves deuterium incorporation via acid-catalyzed exchange or substitution reactions. For example, methyl-d3 groups can be introduced using deuterated methanol (CD3OD) under controlled acidic conditions (e.g., H2SO4 catalysis) to replace methoxy protons. Critical parameters include reaction temperature (60–80°C), solvent choice (anhydrous DMF or THF), and stoichiometric excess of deuterating agents to achieve >99% isotopic purity . Post-synthesis, purification via recrystallization (using deuterated solvents like D2O) and LC-MS analysis are essential to confirm isotopic integrity .

Basic: Which spectroscopic methods are most effective for characterizing this compound, and how do deuterium substitutions influence spectral data?

  • NMR : Deuterium incorporation eliminates proton signals in the methoxy group, simplifying 1H NMR spectra. Residual 13C signals for CD3 appear as septets (~22 ppm) in 13C NMR .
  • IR : The absence of O-H stretches (due to deuteration) and retention of carboxylic acid C=O (~1700 cm⁻¹) confirm structural integrity .
  • Mass Spectrometry : High-resolution MS (HRMS) shows a +3 Da shift for the deuterated methoxy group (e.g., m/z 155.16 for C8H5D3O3) .

Advanced: How do kinetic isotope effects (KIEs) influence the reactivity of this compound in enzyme inhibition studies?

Deuterium substitution in the methoxy group alters bond dissociation energies, leading to measurable KIEs (typically 2–5 for C-D vs. C-H bonds). In cytochrome P450 inhibition assays, deuterated analogs show reduced metabolic clearance due to slower C-D bond cleavage, enhancing bioavailability. Researchers must account for these effects when designing in vitro assays by comparing IC50 values of deuterated vs. non-deuterated forms .

Advanced: How can researchers resolve conflicting spectral data in derivatives of this compound?

Discrepancies in 1H NMR (e.g., unexpected splitting or integration ratios) often arise from incomplete deuteration or residual solvents. Strategies include:

  • Deuterium Scrambling Tests : Re-dissolve samples in D2O and re-analyze to identify exchangeable protons.
  • 2D NMR (COSY, HSQC) : Map coupling networks to distinguish between aromatic protons and residual methoxy signals .
  • Isotopic Enrichment Analysis : Use LC-MS with deuterium-specific fragmentation patterns to quantify isotopic purity .

Application: What role does this compound play in tracing metabolic pathways?

As a stable isotope tracer, it is used in:

  • Pharmacokinetics : Track drug metabolites via LC-MS/MS, leveraging deuterium’s mass shift to differentiate endogenous and exogenous compounds.
  • Biosynthetic Studies : Incubate with microbial cultures (e.g., E. coli) to monitor incorporation into secondary metabolites via isotope-ratio mass spectrometry (IRMS) .

Methodological: What safety protocols are critical when handling this compound in oxidative reactions?

  • Ventilation : Use fume hoods to avoid inhalation of carboxylic acid vapors.
  • Incompatibility Avoidance : Prevent contact with strong oxidizers (e.g., KMnO4) to avoid exothermic decomposition.
  • Spill Management : Neutralize spills with sodium bicarbonate (NaHCO3) and dispose via approved hazardous waste channels .

Advanced: How can computational modeling predict the impact of deuteration on the crystal structure of this compound?

Density Functional Theory (DFT) simulations reveal that deuterium substitution minimally affects bond lengths (<0.01 Å change) but alters vibrational frequencies (e.g., C-D stretching at ~2200 cm⁻¹ vs. C-H at ~2900 cm⁻¹). X-ray crystallography paired with Hirshfeld surface analysis confirms these predictions, showing no significant lattice distortion .

Application: What strategies optimize the use of this compound in palladium-catalyzed cross-coupling reactions?

  • Ligand Design : Use bidentate ligands (e.g., XPhos) to enhance catalytic activity for Suzuki-Miyaura couplings.
  • Deuterium Stability : Ensure reaction temperatures <100°C to prevent C-D bond cleavage.
  • Yields : Typical yields range from 70–85% when using Pd(OAc)2 in DMF/H2O (3:1) at 80°C .

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